molecular formula C12H16N2O3 B8583146 3-Methyl-2-[pyridine-3-carbonyl-amino]-pentanoic acid

3-Methyl-2-[pyridine-3-carbonyl-amino]-pentanoic acid

Cat. No.: B8583146
M. Wt: 236.27 g/mol
InChI Key: ZFGYYVOLPABCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-[pyridine-3-carbonyl-amino]-pentanoic acid is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

3-methyl-2-(pyridine-3-carbonylamino)pentanoic acid

InChI

InChI=1S/C12H16N2O3/c1-3-8(2)10(12(16)17)14-11(15)9-5-4-6-13-7-9/h4-8,10H,3H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

ZFGYYVOLPABCTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methyl-2-[pyridine-3-carbonyl-amino]-pentanoic acid methyl ester (1.5 g, 5.9 mmol), in methanol (10 mL), THF (9 mL), was added LiOH (1.25 g, 29.9 mmol) dissolved in water (3 mL). The mixture was allowed to stir at room temperature (25° C.) over 3 h. Methanol and THF was stripped off from the reaction mass, acidified the reaction mass using 1.5N HCl (pH=2-3). Extracted the reaction mass with ethyl acetate (100 mL) thrice and dried over sodium sulphate and concentrated to obtain product as pale yellow solid (0.7 g, 50%).
Name
3-methyl-2-[pyridine-3-carbonyl-amino]-pentanoic acid methyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
50%

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